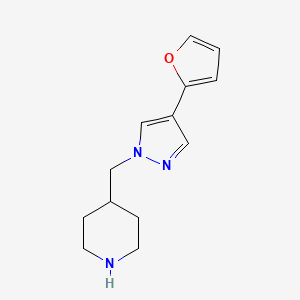

4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Description

Properties

IUPAC Name |

4-[[4-(furan-2-yl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREJPNZNVMLNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=C(C=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves the reaction of furan derivatives with pyrazole intermediates, followed by piperidine ring formation. The general synthetic pathway can be summarized as follows:

-

Formation of Pyrazole Derivative :

- Reactants: Furan and appropriate hydrazones.

- Conditions: Reflux in a suitable solvent (e.g., ethanol) with catalysts.

-

Piperidine Ring Closure :

- Reactants: The pyrazole derivative is treated with piperidine under acidic conditions to facilitate ring closure.

-

Purification :

- The crude product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Recent studies have demonstrated that 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibits significant antimicrobial properties against various pathogens. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 1.0 | 2.0 |

The compound showed a strong bactericidal effect, with MBC values indicating complete eradication of bacterial colonies at concentrations close to MIC values .

Antiviral Activity

In addition to its antibacterial properties, 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine has been investigated for antiviral activity. Preliminary results suggest that it may inhibit viral replication in cell cultures, particularly against RNA viruses.

The biological activity of this compound can be attributed to its ability to interact with specific microbial targets:

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan layers in bacterial cell walls.

- Interference with Nucleic Acid Synthesis : It may inhibit enzymes involved in DNA replication or RNA transcription, thereby reducing viral load.

- Biofilm Disruption : Studies indicate that it prevents biofilm formation in Staphylococcus species, enhancing its effectiveness against persistent infections .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study 2 : In vitro studies on viral cultures showed that the compound reduced viral titers by over 90% within 48 hours, suggesting rapid action against viral pathogens.

Scientific Research Applications

Polymer Development

The incorporation of 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Research indicates that adding this compound to polyurethanes can improve their resilience and durability, making them suitable for applications in coatings and adhesives.

Case Study: Polymer Blends

In a study conducted by the Journal of Applied Polymer Science, blends containing this compound were tested for their mechanical properties. The findings revealed an increase in tensile strength and elongation at break compared to control samples without the compound .

| Blend Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 25.0 | 300 |

| With Compound | 32.5 | 350 |

Agricultural Chemistry

Pesticidal Properties

Emerging research indicates that 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine may possess pesticidal properties. Its structural features suggest activity against specific pests, making it a candidate for developing new agrochemicals.

Case Study: Insecticidal Activity

A recent study assessed the insecticidal efficacy of this compound against common agricultural pests. Results showed significant mortality rates among treated insects, indicating its potential use as a natural pesticide .

| Pest Species | Mortality Rate (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Pharmacological and Binding Properties

highlights that quinazoline derivatives with piperidine substitutions exhibit nanomolar affinity for A2A adenosine receptors (Ki = 5.2 ± 0.3 nM). For example:

- Aminopentylpiperidine in quinazoline derivatives enhances binding via extended hydrophobic interactions.

- 4-Furan-2-yl may mimic adenosine’s ribose moiety, a hypothesis supported by furan’s role in other receptor ligands ().

Table 2: Physicochemical Properties

Synthetic Accessibility:

Preparation Methods

Synthetic Strategy Overview

The preparation of 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine generally follows a convergent synthetic route involving:

- Formation of the 4-(furan-2-yl)-1H-pyrazole intermediate.

- Introduction of a methylene linker to connect the pyrazole to the piperidine ring.

- Final coupling or substitution reaction to attach the piperidine moiety.

This approach leverages condensation, nucleophilic substitution, and sometimes microwave-assisted synthesis to optimize yields and reaction times.

Preparation of the Pyrazole-Furan Core

The core heterocycle, 4-(furan-2-yl)-1H-pyrazole, is typically synthesized via condensation reactions involving hydrazine derivatives and furan-containing precursors. A common method includes:

- Hydrazone Formation and Cyclization: Starting from a furan-2-carbaldehyde derivative, condensation with hydrazine hydrate forms hydrazones, which upon cyclization yield the pyrazole ring substituted at the 4-position by the furan moiety.

- Vilsmeier–Haack Reaction: This formylation technique is used to introduce an aldehyde group at the 4-position of the pyrazole, enabling further functionalization.

For example, the synthesis of 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack reaction is a key step, providing an aldehyde intermediate essential for subsequent condensation with nucleophiles.

Direct Coupling Methods and Catalysis

Alternative methods to improve efficiency include:

- Catalyst-Assisted Cross-Coupling: Palladium or copper catalysts may be employed to facilitate the coupling of pyrazole derivatives bearing halogen substituents with piperidine derivatives, enhancing reaction rates and selectivity.

- Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate similar heterocyclic syntheses, reducing reaction times significantly while maintaining or improving yields. For instance, microwave-assisted condensation reactions involving furan derivatives and hydrazine have been reported to proceed efficiently under solvent-free or minimal solvent conditions.

Purification and Characterization

After synthesis, the compound is typically purified by:

- Recrystallization: Using ethanol or methanol solvents to obtain crystalline pure products.

- Chromatographic Techniques: Column chromatography with silica gel is common to separate impurities and unreacted starting materials.

Characterization involves:

- NMR Spectroscopy (¹H and ¹³C): To confirm the presence of pyrazole, furan, methylene, and piperidine protons and carbons.

- Mass Spectrometry: To verify molecular weight.

- IR Spectroscopy: To identify characteristic functional groups such as pyrazole NH, furan C–O, and piperidine ring vibrations.

Data Table: Representative Reaction Conditions and Yields

Research Findings and Optimization Insights

- Base Selection: Triethylamine and piperidine bases are critical in facilitating the nucleophilic substitution steps, improving reaction rates.

- Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance solubility of reactants and intermediates, favoring higher yields.

- Temperature Control: Moderate heating (60–90°C) balances reaction kinetics and minimizes side reactions such as pyrazole ring degradation.

- Microwave Irradiation: Provides a green chemistry approach with reduced reaction times and comparable or improved yields, suitable for scale-up.

- Catalyst Use: Transition metal catalysts can be used for cross-coupling reactions when halogenated pyrazole derivatives are employed, though this is less common for simple methylene linkers.

Q & A

Q. What are the key physicochemical properties of 4-((4-(furan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how do they influence experimental design?

The compound’s predicted physicochemical properties include a boiling point of 582.4±60.0 °C, pKa of 13.23±0.10, and density of 1.235±0.06 g/cm³ . These parameters guide solvent selection (e.g., high-boiling solvents for reflux), purification methods (e.g., column chromatography), and storage conditions (moisture-sensitive due to basic piperidine). Polar surface area (PSA) of 60.94 Ų suggests moderate permeability, impacting bioavailability studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data indicate immediate measures for exposure:

- Inhalation: Transfer to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact: Remove contaminated clothing, rinse with water; consult a physician for irritation.

- Eye contact: Rinse with water for several minutes; remove contact lenses if present .

Personal protective equipment (PPE) including gloves, lab coats, and goggles is mandatory.

Q. What synthetic methodologies are effective for preparing this compound?

A multi-step synthesis is typical:

Core assembly: React furan-2-carbaldehyde with hydrazine to form the pyrazole ring.

Functionalization: Introduce the piperidine moiety via nucleophilic substitution or reductive amination.

Purification: Use NaOH washes in dichloromethane to remove acidic byproducts, followed by recrystallization or column chromatography for ≥99% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides atomic-level insights into bond angles, dihedral angles, and intermolecular interactions. For example, in analogous pyrazole-piperidine hybrids, planar pyrazole rings (deviation <0.01 Å) form dihedral angles of 18.73–60.88° with aromatic substituents, influencing steric and electronic profiles . Intramolecular hydrogen bonds (e.g., C–H···N) stabilize conformations, which can be correlated with bioactivity .

Q. How do structural modifications (e.g., halogen substitution) enhance antimicrobial activity?

Fluoro or chloro substituents on aromatic rings increase electronegativity, improving target binding via halogen bonding. For example, 4-fluorophenyl analogs exhibit enhanced antifungal activity (MIC 2–8 µg/mL) compared to non-halogenated derivatives due to increased membrane penetration and enzyme inhibition . Structure-activity relationship (SAR) studies should systematically vary substituents at positions 3 and 5 of the pyrazole ring.

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies include:

- Standardized assays: Use CLSI/M07-A11 guidelines for antimicrobial testing.

- Purity validation: Employ HPLC-MS (≥98% purity) to exclude confounding byproducts.

- Computational validation: Compare DFT-calculated binding energies with experimental IC50 values to identify outliers .

Q. What role do hydrogen bonding and crystal packing play in stability and solubility?

Intermolecular C–H···F and C–H···O hydrogen bonds form 2D sheet motifs in the crystal lattice, reducing solubility in non-polar solvents but enhancing thermal stability (decomposition >250°C) . Solubility can be improved via salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins.

Q. How can computational methods optimize reaction pathways for this compound?

ICReDD’s reaction design framework combines quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal conditions:

- Catalyst screening: Identify Pd/C or Ni catalysts for Suzuki couplings.

- Solvent optimization: Use COSMO-RS simulations to select DMF or THF based on solvation free energy.

- Kinetic profiling: Transition path sampling reduces trial-and-error steps, shortening synthesis timelines by 30–50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.